
Drometrizole
概述
科学研究应用
Drometrizole 在科学研究中具有广泛的应用:
化学: 用作聚合物和塑料中的稳定剂,以防止紫外线辐射降解。
生物学: 用于与皮肤保护和紫外线辐射影响相关的研究。
医学: 正在研究其在预防皮肤癌和其他皮肤相关疾病方面的潜力。
作用机制
Drometrizole 通过吸收紫外线辐射并将其转化为危害较小的红外辐射(热量)来发挥作用。此过程可防止紫外线辐射穿透皮肤并造成损伤。该化合物主要针对紫外线 A 和紫外线 B 辐射,在 303 纳米和 344 纳米处有吸收峰 .
类似化合物:
依camsule: 另一种用于防晒霜的紫外线吸收剂。
Bemotrizinol: 一种广谱紫外线吸收剂。
Octocrylene: 由于其对紫外线 B 的吸收特性,它通常用在防晒霜中.
比较:
This compound 与依camsule: 两者都用于防晒霜,但 this compound 通常与依camsule 组合使用以获得协同作用。
This compound 与 Bemotrizinol: 虽然两者都吸收紫外线 A 和紫外线 B 辐射,但 Bemotrizinol 具有更广泛的吸收光谱。
This compound 与 Octocrylene: 与主要吸收紫外线 B 辐射的 Octocrylene 相比,this compound 在吸收紫外线 A 辐射方面更有效.
This compound 独特地结合了对紫外线 A 和紫外线 B 的吸收,以及其稳定性和与其他紫外线吸收剂的相容性,使其成为各种应用中的宝贵化合物。
生化分析
Biochemical Properties
It is known that Drometrizole does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Cellular Effects
It has been observed that this compound does not cause significant toxicity in cells .
Molecular Mechanism
It is known that this compound does not exhibit mutagenic properties, as demonstrated by Ames tests .
Temporal Effects in Laboratory Settings
In a 13-week oral toxicity study in beagle dogs, the No observed adverse effect level (NOAEL) for this compound was determined as 31.75 mg/kg bw/day in males and 34.6 mg/kg bw/day in females .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been observed that this compound does not cause significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Metabolic Pathways
It is known that this compound does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Transport and Distribution
It is known that this compound does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Subcellular Localization
It is known that this compound does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .
准备方法
合成路线和反应条件: Drometrizole 的合成通常涉及重氮化反应。在此过程中,邻硝基苯胺与浓盐酸反应,形成水溶液。然后在温度低于 5°C 的条件下逐滴加入亚硝酸钠。这导致形成邻硝基重氮苯盐酸盐 .
工业生产方法: this compound 的工业生产涉及含有末端双键的化合物与含有 SiH 功能的硅氧烷化合物进行氢硅化反应。该反应在催化剂和挥发性有机溶剂存在下进行 .
化学反应分析
反应类型: Drometrizole 经历各种化学反应,包括:
氧化: this compound 可以氧化形成相应的醌。
还原: 它可以还原形成胺。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
主要产物:
氧化: 醌
还原: 胺
取代: 卤代或硝化衍生物
相似化合物的比较
Ecamsule: Another ultraviolet absorber used in sunscreens.
Bemotrizinol: A broad-spectrum ultraviolet absorber.
Octocrylene: Commonly used in sunscreens for its ultraviolet B absorption properties.
Comparison:
Drometrizole vs. Ecamsule: Both are used in sunscreens, but this compound is often combined with ecamsule for synergistic effects.
This compound vs. Bemotrizinol: While both absorb ultraviolet A and ultraviolet B radiation, bemotrizinol has a broader spectrum of absorption.
This compound vs. Octocrylene: this compound is more effective in absorbing ultraviolet A radiation compared to octocrylene, which primarily absorbs ultraviolet B radiation.
This compound’s unique combination of ultraviolet A and ultraviolet B absorption, along with its stability and compatibility with other ultraviolet absorbers, makes it a valuable compound in various applications.
属性
IUPAC Name |
2-(benzotriazol-2-yl)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-6-7-13(17)12(8-9)16-14-10-4-2-3-5-11(10)15-16/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPKSFINULVDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027479 | |
| Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2440-22-4 | |
| Record name | Drometrizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2440-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drometrizole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drometrizole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-benzotriazol-2-yl)-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROMETRIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X93W9OFZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

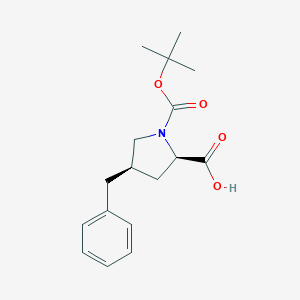


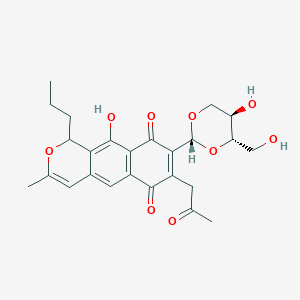
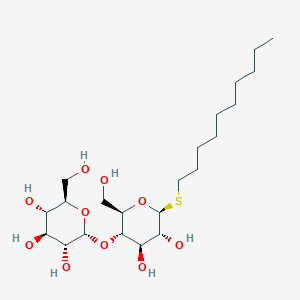

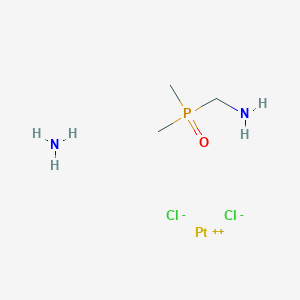



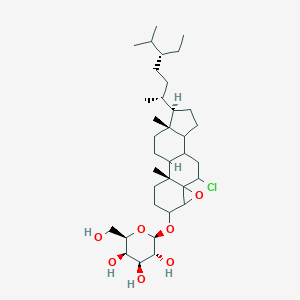

![6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B141613.png)
